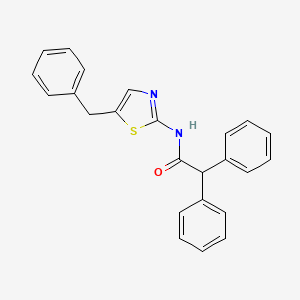

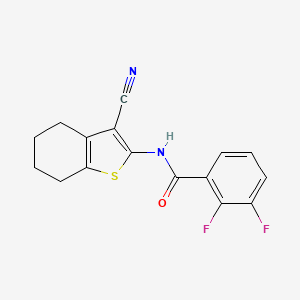

![molecular formula C19H19N3O3 B5845762 N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5845762.png)

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound known for its applications in scientific research, particularly in the field of monoclonal antibody production. This compound has been found to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Méthodes De Préparation

The synthesis of N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple stages. One method includes the reaction of (S)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid with 4-((4-(dimethylamino)phenyl)azo)benzoic acid succinimidyl ester in the presence of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20°C for 6 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane for 1 hour .

Analyse Des Réactions Chimiques

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino and pyrrolidinyl groups.

Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

Monoclonal Antibody Production: It has been shown to increase monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels.

Protein Labeling: The compound is used for labeling proteins or peptides through their amino groups by forming stable peptide bonds.

Fluorescent Studies: Its fluorescent properties make it an ideal long-wavelength quencher, and it has been utilized as an acceptor chromophore in FRET studies.

Mécanisme D'action

The mechanism by which N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects involves several molecular targets and pathways:

Cell Growth Suppression: The compound suppresses cell growth, which is beneficial for increasing monoclonal antibody production.

Glucose Uptake and ATP Levels: It increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels, which are crucial for efficient monoclonal antibody production.

Galactosylation Suppression: The compound also suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic monoclonal antibodies.

Comparaison Avec Des Composés Similaires

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:

2,5-Dimethylpyrrole Derivatives: These derivatives have been found to be effective in monoclonal antibody production and can be structurally optimized for improved production and quality control.

4-[4-(Dimethylamino)phenylazo]benzoic Acid N-succinimidyl Ester: This compound is used for labeling proteins or peptides and has similar applications in fluorescent studies.

The uniqueness of this compound lies in its ability to improve monoclonal antibody production while also controlling the level of galactosylation for N-linked glycans .

Propriétés

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-21(2)15-8-6-14(7-9-15)20-19(25)13-4-3-5-16(12-13)22-17(23)10-11-18(22)24/h3-9,12H,10-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEXAXXRRLPMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)

![methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate](/img/structure/B5845695.png)

![N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845699.png)

![1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5845702.png)

![4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide](/img/structure/B5845715.png)

![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)

![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)